2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been synthesized and characterized by various research groups. The crystal structure of the compound has been determined using X-ray diffraction, revealing its molecular arrangement and packing [, ]. These studies provide valuable insights into the physical properties and potential applications of the compound.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system, with a phenyl group attached to the imidazole. This compound features a carbaldehyde functional group at the 3-position of the pyridine ring, which contributes to its reactivity and potential biological activity. The molecular formula for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is C13H10N2O, and it has a molecular weight of approximately 222.24 g/mol. Its structure allows for various interactions due to the presence of both aromatic and polar functionalities.
The mechanism by which PhIP-CHO might exert its potential mutagenic and carcinogenic effects is not fully understood. Some proposed mechanisms involve:
For example, one study demonstrated the use of gluconic acid to promote cascade reactions involving this compound with cyclohexane-1,3-dione, leading to novel fused products .
Research indicates that 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable biological activities. It has been investigated for its potential as a corrosion inhibitor in acidic environments, showing effectiveness against the corrosion of carbon steel in hydrochloric acid solutions . Additionally, compounds related to this structure have been studied for their interactions with various biological targets, suggesting potential therapeutic applications.
The synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods:
The unique structure of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde makes it suitable for various applications:
Studies have focused on understanding how 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde interacts with different substrates. Its interaction with metals has been particularly noted for its corrosion inhibition properties, where it forms protective layers on metal surfaces . Additionally, its reactivity towards nucleophiles suggests potential applications in medicinal chemistry where such interactions can lead to biologically active compounds.
Several compounds share structural similarities with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Structure | Contains a fluorine substituent that may enhance biological activity. |
| 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Structure | Chlorine substitution could affect solubility and reactivity. |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Structure | Methyl group may influence electronic properties and sterics. |
These compounds illustrate variations in substituents that can significantly alter their chemical behavior and biological activity while maintaining a core imidazo-pyridine structure.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde represents a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system with an attached phenyl group and an aldehyde functional group at the 3-position. The molecular formula C₁₄H₁₀N₂O corresponds to a molecular weight of 222.24 g/mol, making it a relatively compact yet structurally complex molecule. The compound exhibits the characteristic properties of imidazopyridine derivatives, which are known for their diverse biological activities and synthetic applications.
The structural framework of this compound consists of an imidazo[1,2-a]pyridine core, representing an angular nitrogen-containing heterobicyclic system formed through "type a" binding between pyridine and imidazole rings. This heterocyclic scaffold is recognized for its pharmacological significance, displaying anti-inflammatory, anticancer, antiplasmodial, nematocidal, antibacterial, and antifungal properties. The presence of the aldehyde functional group at the 3-position significantly enhances the compound's reactivity and provides opportunities for further chemical modifications.
The compound's physical properties include formation as a white solid under standard synthesis conditions, with crystallographic studies revealing an orthorhombic crystal system in the Pbca space group. The molecular arrangement demonstrates specific intermolecular interactions, including weak C-H···O and C-H···N hydrogen bonds that connect molecules into chain-like structures. These structural characteristics contribute to the compound's stability and influence its behavior in various chemical environments.
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde through characteristic chemical shifts in both ¹H and ¹³C NMR spectra. The ¹³C NMR spectrum displays distinctive signals at 115.10 ppm (C6), 117.22 ppm (C8), 120.62 ppm (C3), 128.36 ppm (C7), with aromatic carbon signals for the phenyl substituent appearing at 128.92, 129.45, and 132.32 ppm. The characteristic aldehyde carbon resonates at 179.26 ppm, confirming the presence and position of the formyl group.
The spectroscopic data supports the compound's structural integrity and provides valuable analytical markers for identification and purity assessment. These spectroscopic fingerprints are essential for quality control in synthesis and for monitoring chemical transformations involving this compound as a starting material or intermediate.